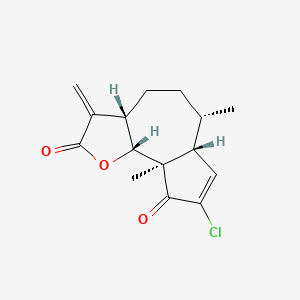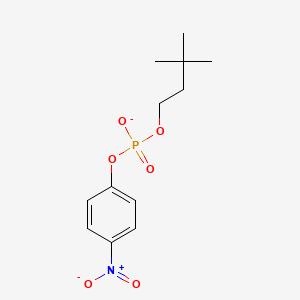
3,3-Dimethylbutyl 4-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbutyl 4-nitrophenyl phosphate is an organic compound that belongs to the class of aryl phosphates It is characterized by the presence of a phosphate group esterified with 4-nitrophenol and 3,3-dimethylbutanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with 4-nitrophenol and 3,3-dimethylbutanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 4-nitrophenol, and 3,3-dimethylbutanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbutyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The nitro group on the phenyl ring can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions.
Reduction: Results in the formation of reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbutyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbutyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This interaction leads to the release of 4-nitrophenol and 3,3-dimethylbutanol, which can be further studied for their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phosphate: A simpler analog used in similar applications.
Dimethyl 4-nitrophenyl phosphate: Another related compound with different ester groups.
Tris(4-nitrophenyl) phosphate: A more complex ester with three 4-nitrophenyl groups .
Uniqueness
3,3-Dimethylbutyl 4-nitrophenyl phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
120448-50-2 |
|---|---|
Molekularformel |
C12H17NO6P- |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
3,3-dimethylbutyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-12(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)13(14)15/h4-7H,8-9H2,1-3H3,(H,16,17)/p-1 |
InChI-Schlüssel |
QXPHTVBLNUPXBD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


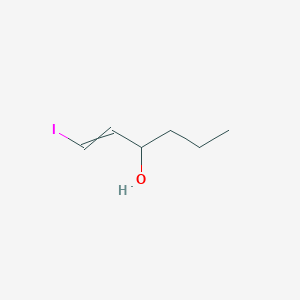

![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
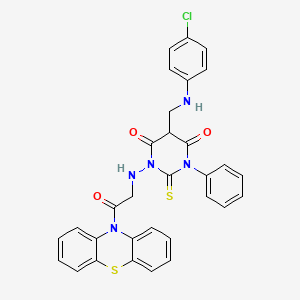
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
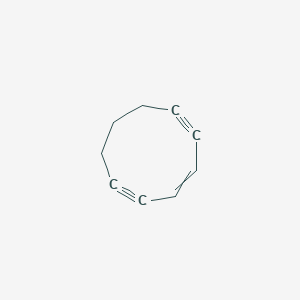
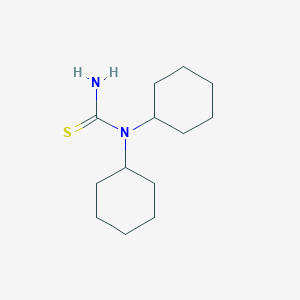
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
